molecular formula C24H22N4O5S B2977404 4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-49-0

4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2977404
CAS No.: 533872-49-0
M. Wt: 478.52
InChI Key: JINOCCBRTRTGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-bearing 1,3,4-oxadiazole derivative with a benzamide core. Its structure includes:

  • Sulfamoyl group: Substituted with benzyl and methyl groups at the sulfonamide nitrogen.
  • 1,3,4-Oxadiazole ring: Functionalized with a 3-methoxyphenyl group at the 5-position.
  • Benzamide moiety: Linked to the oxadiazole via an amide bond.

The compound’s design combines sulfonamide and oxadiazole motifs, both known for their roles in enzyme inhibition (e.g., thioredoxin reductase) and antimicrobial activity .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-28(16-17-7-4-3-5-8-17)34(30,31)21-13-11-18(12-14-21)22(29)25-24-27-26-23(33-24)19-9-6-10-20(15-19)32-2/h3-15H,16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINOCCBRTRTGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Benzyl(methyl)sulfamoyl Group : Achieved through sulfonation reactions where benzyl(methyl)sulfonyl chloride reacts with amines or other nucleophiles.
  • Coupling Reactions : The final step involves coupling the oxadiazole intermediate with the benzyl(methyl)sulfamoyl intermediate using coupling agents like carbodiimides.

Biological Activity

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to various therapeutic effects.

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking their activity and thereby affecting cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant inhibitory activity against several bacterial strains, highlighting its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed using human cell lines (e.g., HEK-293). The compound demonstrated low toxicity levels, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeResultReference
Antimicrobial EfficacySignificant inhibition against bacteria
CytotoxicityLow toxicity in human cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Table 2: Synthesis Overview

StepDescription
Formation of OxadiazoleCyclization of hydrazides with carboxylic acids
Introduction of SulfamoylSulfonation reactions with benzyl(methyl)sulfonyl chloride
CouplingCoupling with carbodiimides to form final product

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their biological implications:

Compound Key Structural Differences Biological Activity Source
4-[Benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl on oxadiazole; benzyl(methyl)sulfamoyl on benzamide. Not explicitly reported, but predicted to inhibit thioredoxin reductase (based on LMM5/LMM11) . Target Compound
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenyl instead of 3-methoxyphenyl on oxadiazole. Antifungal (MIC = 8 µg/mL against C. albicans); inhibits thioredoxin reductase . [1, 3]
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)sulfamoyl on benzamide; furan-2-yl on oxadiazole. Antifungal (MIC = 16 µg/mL against C. albicans); lower potency than LMM5 . [1, 3]
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Dipropylsulfamoyl instead of benzyl(methyl)sulfamoyl. No explicit activity reported, but dipropyl groups may reduce steric hindrance . [15]
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide Morpholine-sulfonyl instead of benzyl(methyl)sulfamoyl. Predicted enhanced solubility due to morpholine; activity uncharacterized . [19]

Key Observations

Substituent Position on the Oxadiazole Ring :

  • The 3-methoxyphenyl group in the target compound may offer distinct electronic and steric effects compared to LMM5’s 4-methoxyphenyl . Meta-substitution could influence binding to hydrophobic pockets in enzymes like thioredoxin reductase .
  • Replacement with furan-2-yl (LMM11) reduces antifungal potency, suggesting aryl groups (e.g., methoxyphenyl) are critical for activity .

Sulfamoyl Group Modifications :

  • Benzyl(methyl)sulfamoyl (target compound) vs. cyclohexyl(ethyl)sulfamoyl (LMM11): Bulkier cyclohexyl groups may hinder enzyme binding, explaining LMM11’s lower efficacy .
  • Morpholine-sulfonyl derivatives (e.g., compound in ) could improve solubility but may trade off target affinity.

Biological Activity Trends: Thioredoxin reductase inhibition correlates with antifungal activity. LMM5’s 4-methoxyphenyl group likely optimizes enzyme interaction compared to 3-methoxyphenyl or non-aromatic substituents . Dipropylsulfamoyl analogues (e.g., ) lack activity data but highlight the sulfamoyl group’s versatility in structure-activity relationship (SAR) studies.

In Silico and Docking Insights

  • Molecular docking studies (e.g., Glide XP scoring ) suggest that benzyl(methyl)sulfamoyl groups enhance hydrophobic enclosure in enzyme active sites, stabilizing ligand-receptor interactions.
  • Modifications to the sulfamoyl group (e.g., morpholine-sulfonyl) may alter hydrogen-bonding networks, as seen in analogues targeting carbonic anhydrase .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves three key steps:

Hydrazide Formation : React 3-methoxyphenyl-substituted carboxylic acid derivatives with hydrazine hydrate under reflux (e.g., ethanol, 80°C, 6–8 hours) to form the hydrazide intermediate .

Oxadiazole Ring Closure : Treat the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) in methanol or THF under basic conditions (e.g., NaHCO₃) to cyclize into the 1,3,4-oxadiazole core .

Coupling Reaction : Use EDC/HOBt or DCC as coupling agents to attach the sulfamoylbenzamide moiety to the oxadiazole amine group in anhydrous DMF or THF .

  • Optimization : Yield improvements (≥15%) are achieved by:
  • Replacing BrCN with trichloroisocyanuric acid (TCICA) for safer oxadiazole formation .
  • Using microwave-assisted synthesis (100°C, 30 minutes) for faster cyclization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR: δ 8.2–8.5 ppm for oxadiazole protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
  • IR Spectroscopy : Identify sulfamoyl (S=O at 1150–1250 cm⁻¹) and benzamide (C=O at 1660–1680 cm⁻¹) functionalities .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) and molecular ion validation (e.g., [M+H]⁺ at m/z 479.1) .

Advanced Research Questions

Q. How do electronic effects of substituents on the oxadiazole ring influence bioactivity, and what computational methods validate these structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Impact : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the oxadiazole enhance antimicrobial activity by increasing electrophilicity, while methoxy groups (-OCH₃) improve solubility but reduce potency .
  • Computational Validation :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities (ΔG values) to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in reported biological activities, such as varying IC₅₀ values in antimicrobial assays?

  • Methodological Answer : Contradictions arise from:
  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (e.g., Mueller-Hinton vs. LB broth) .
  • Solution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Meta-analyses of IC₅₀ data (≥3 independent studies) can identify trends obscured by outliers .

Q. How can in vitro metabolic stability be assessed, and what structural modifications improve pharmacokinetic profiles?

  • Methodological Answer :
  • Metabolic Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key parameters: t₁/₂ (half-life) and intrinsic clearance (Clₜₙₜ) .
  • Structural Modifications :
  • Replace the benzyl group with a pivaloyloxymethyl (POM) prodrug to enhance oral bioavailability .
  • Introduce fluorine atoms at the benzamide para position to block CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.